molecular formula C32H28BrN5O5S B12418707 Topoisomerase II inhibitor 7

Topoisomerase II inhibitor 7

Cat. No.: B12418707
M. Wt: 674.6 g/mol
InChI Key: ZGQOCYHQFHUDGY-UHFFFAOYSA-N
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Description

Topoisomerase II inhibitor 7 is a compound that targets the enzyme DNA topoisomerase II, which is crucial for DNA replication, transcription, and repair. This enzyme helps in managing the topology of DNA by inducing transient double-strand breaks, allowing the passage of another DNA segment through the break, and then re-ligating the broken strands. Inhibitors of topoisomerase II are significant in cancer therapy as they can prevent the replication of cancer cells by interfering with DNA processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of topoisomerase II inhibitor 7 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the inhibitory activity. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale. This involves optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Topoisomerase II inhibitor 7 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory activity.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.

    Substitution: Substitution reactions can introduce new substituents, enhancing or diminishing the inhibitory activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions often involve the use of nucleophiles or electrophiles under controlled temperatures and solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can result in various substituted analogs.

Scientific Research Applications

Topoisomerase II inhibitor 7 has a wide range of applications in scientific research:

    Chemistry: It is used to study the mechanisms of DNA topoisomerase II and to develop new inhibitors with improved efficacy.

    Biology: The compound is employed in cellular studies to understand the role of topoisomerase II in DNA processes and cell cycle regulation.

    Medicine: As a potential anticancer agent, it is investigated for its ability to inhibit cancer cell proliferation and induce apoptosis.

    Industry: The compound is used in the development of new therapeutic agents and in the production of pharmaceuticals targeting topoisomerase II.

Mechanism of Action

Topoisomerase II inhibitor 7 exerts its effects by binding to the DNA-topoisomerase II complex, stabilizing the transient double-strand breaks induced by the enzyme. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and ultimately causing cell death. The molecular targets include the DNA binding domain of topoisomerase II, and the pathways involved are related to DNA damage response and apoptosis.

Comparison with Similar Compounds

Topoisomerase II inhibitor 7 is unique compared to other similar compounds due to its specific binding affinity and inhibitory activity. Similar compounds include:

    Etoposide: A well-known topoisomerase II inhibitor used in cancer therapy.

    Doxorubicin: Another topoisomerase II inhibitor with a different mechanism of action and side effect profile.

    Mitoxantrone: A synthetic anthracenedione with topoisomerase II inhibitory activity.

This compound stands out due to its lower cytotoxicity and potential for reduced side effects, making it a promising candidate for further development in anticancer therapy.

Properties

Molecular Formula

C32H28BrN5O5S

Molecular Weight

674.6 g/mol

IUPAC Name

ethyl 4-amino-6-(4-bromophenyl)-11-phenyl-13-(3,4,5-trimethoxyphenyl)-8-thia-1,3,5,10-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,9,11-pentaene-12-carboxylate

InChI

InChI=1S/C32H28BrN5O5S/c1-5-43-30(39)23-24(17-9-7-6-8-10-17)36-32-38(26(23)19-15-21(40-2)27(42-4)22(16-19)41-3)29-28(44-32)25(35-31(34)37-29)18-11-13-20(33)14-12-18/h6-16,26H,5H2,1-4H3,(H2,34,35,37)

InChI Key

ZGQOCYHQFHUDGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C(=C3)OC)OC)OC)C4=NC(=NC(=C4S2)C5=CC=C(C=C5)Br)N)C6=CC=CC=C6

Origin of Product

United States

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